molecular formula C21H23Cl2N3O2 B15180001 2,3-Heptanediol, 2-(2,4-dichlorophenyl)-3-phenyl-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- CAS No. 107680-23-9

2,3-Heptanediol, 2-(2,4-dichlorophenyl)-3-phenyl-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)-

Cat. No.: B15180001
CAS No.: 107680-23-9
M. Wt: 420.3 g/mol
InChI Key: AJBFTKKXGPDMJF-SFTDATJTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Heptanediol, 2-(2,4-dichlorophenyl)-3-phenyl-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- is a complex organic compound characterized by its unique structure, which includes a heptanediol backbone, dichlorophenyl, phenyl, and triazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Heptanediol, 2-(2,4-dichlorophenyl)-3-phenyl-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- typically involves multi-step organic reactions. The process begins with the preparation of the heptanediol backbone, followed by the introduction of the dichlorophenyl and phenyl groups through substitution reactions. The triazolyl group is then added via a cyclization reaction. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Heptanediol, 2-(2,4-dichlorophenyl)-3-phenyl-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenyl and dichlorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,3-Heptanediol, 2-(2,4-dichlorophenyl)-3-phenyl-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of 2,3-Heptanediol, 2-(2,4-dichlorophenyl)-3-phenyl-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- involves its interaction with specific molecular targets and pathways. The triazolyl group, for example, may interact with enzymes or receptors, modulating their activity. The dichlorophenyl and phenyl groups can enhance the compound’s binding affinity and specificity, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Hexanediol, 2-(4-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)-
  • 2,3-Heptanediol, 2-(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-

Uniqueness

Compared to similar compounds, 2,3-Heptanediol, 2-(2,4-dichlorophenyl)-3-phenyl-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- is unique due to its specific stereochemistry and the presence of both dichlorophenyl and phenyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

107680-23-9

Molecular Formula

C21H23Cl2N3O2

Molecular Weight

420.3 g/mol

IUPAC Name

(2R,3S)-2-(2,4-dichlorophenyl)-3-phenyl-1-(1,2,4-triazol-1-yl)heptane-2,3-diol

InChI

InChI=1S/C21H23Cl2N3O2/c1-2-3-11-20(27,16-7-5-4-6-8-16)21(28,13-26-15-24-14-25-26)18-10-9-17(22)12-19(18)23/h4-10,12,14-15,27-28H,2-3,11,13H2,1H3/t20-,21-/m0/s1

InChI Key

AJBFTKKXGPDMJF-SFTDATJTSA-N

Isomeric SMILES

CCCC[C@](C1=CC=CC=C1)([C@](CN2C=NC=N2)(C3=C(C=C(C=C3)Cl)Cl)O)O

Canonical SMILES

CCCCC(C1=CC=CC=C1)(C(CN2C=NC=N2)(C3=C(C=C(C=C3)Cl)Cl)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.